TAS-F

Catalog No.
S783818
CAS No.
59218-87-0
M.F
C9H27F2N3SSi
M. Wt
275.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS-F

CAS Number

59218-87-0

Product Name

TAS-F

IUPAC Name

difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium

Molecular Formula

C9H27F2N3SSi

Molecular Weight

275.48 g/mol

InChI

InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1

InChI Key

JMGVTLYEFSBAGJ-UHFFFAOYSA-N

SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F

Canonical SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly referred to as TASF, is a specialized reagent in organic chemistry. Its structural formula is represented as [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻. TASF serves as an anhydrous source of fluoride ions, which are crucial for various

  • Cleavage of Silyl Ethers: TASF effectively cleaves silyl ether protective groups, making it valuable in organic synthesis.
  • Hydrosilylation: It acts as a reagent in hydrosilylation reactions, where silicon-containing compounds react with unsaturated organic compounds.
  • Cyanomethylation: TASF is utilized for the cyanomethylation of ketones, facilitating the introduction of cyano groups into organic molecules.
  • Cross-Coupling Reactions: It plays a role in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds .

TASF can be synthesized through a reaction between sulfur tetrafluoride and dimethylaminotrimethylsilane under controlled conditions. The typical synthesis involves:

  • Mixing dimethylaminotrimethylsilane with sulfur tetrafluoride.
  • Conducting the reaction at low temperatures (around -70 °C) in diethyl ether as a solvent.
  • Precipitating TASF from the reaction mixture as a colorless salt .
3(CH3)2NSi(CH3)3+SF42(CH3)3SiF+[((CH3)2N)3S]+[F2Si(CH3)3]3(CH₃)₂NSi(CH₃)₃+SF₄\rightarrow 2(CH₃)₃SiF+[((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻

TASF finds applications across various domains in organic chemistry:

  • Fluorination: It is particularly useful for preparing alkyl fluorides and other fluorinated compounds.
  • Organic Synthesis: The reagent facilitates multiple synthetic pathways by providing fluoride ions for various transformations.
  • Pharmaceutical Chemistry: Its ability to introduce fluorine into drug candidates makes it valuable for pharmaceutical development .

Interaction studies involving TASF primarily focus on its reactivity with different substrates during chemical transformations. Its role as a fluoride source allows it to interact with various functional groups, enabling reactions such as nucleophilic substitutions and eliminations. Research has shown that TASF can displace fluoride ions from carbohydrate trifluoromethanesulphonates effectively, illustrating its utility in glycosylation reactions .

TASF shares similarities with other fluorinating agents but stands out due to its unique structure and properties. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tris(dimethylamino)sulfonium difluorideSulfonium ionAnhydrous fluoride source
Trimethylsilyl fluorideSilicon-fluoride complexLess reactive than TASF
Potassium fluorideInorganic fluorideHighly reactive; not anhydrous
Sodium fluorideInorganic fluorideCommonly used but less selective than TASF

TASF's anhydrous nature and its ability to act as a non-electrophilic source of fluoride set it apart from these compounds, making it particularly advantageous in sensitive synthetic applications where moisture control is critical .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

TASF reagent

Dates

Modify: 2023-08-15

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